6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one typically involves the reaction of 2-methyl-4H-benzo[1,4]oxazin-3-one with 2-chloropropionyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing conditions applied.
Scientific Research Applications
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is used in various scientific research applications, including:
Proteomics: It is used as a reagent for the modification of proteins to study their structure and function.
Biochemistry: The compound is utilized in the synthesis of various biochemical intermediates.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Industrial Chemistry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and other biomolecules by forming covalent bonds with nucleophilic residues . This modification can alter the activity, stability, and interactions of the target molecules, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one: Similar in structure but with a methyl group at the 4-position instead of the 2-position.
6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar but with a chloroacetyl group instead of a chloropropionyl group.
Uniqueness
6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-(2-chloropropanoyl)-2-methyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-6(13)11(15)8-3-4-10-9(5-8)14-12(16)7(2)17-10/h3-7H,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYXHENUOWTRNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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